

molecular weight of 1,10-Phenanthroline-2-carbonitrile

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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472

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An In-depth Technical Guide to **1,10-Phenanthroline-2-carbonitrile** for Researchers and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives represent a significant class of heterocyclic organic compounds that have garnered substantial interest in the fields of chemistry, biology, and materials science.[1] The rigid, planar structure of the 1,10-phenanthroline core, coupled with the strong chelating ability of its two nitrogen atoms, makes it an exceptional ligand for a wide range of metal ions.[1][2] This property has led to its extensive use in coordination chemistry, catalysis, and the development of luminescent materials.[2]

In the realm of drug discovery and development, 1,10-phenanthroline derivatives have emerged as promising scaffolds for new therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, antibacterial, and antiviral properties.[3] The biological activity is often attributed to their ability to interact with biological macromolecules, such as DNA, or to inhibit the function of key enzymes.[1][4] The introduction of various functional groups onto the phenanthroline backbone allows for the fine-tuning of these biological activities. This guide focuses specifically on **1,10-Phenanthroline-2-carbonitrile**, providing a comprehensive overview of its chemical properties, synthesis, and potential biological applications for researchers and professionals in drug development.

Physicochemical Properties of 1,10-Phenanthroline-2-carbonitrile

1,10-Phenanthroline-2-carbonitrile is a solid organic compound.[5] The key quantitative and qualitative data for this compound are summarized in the table below.

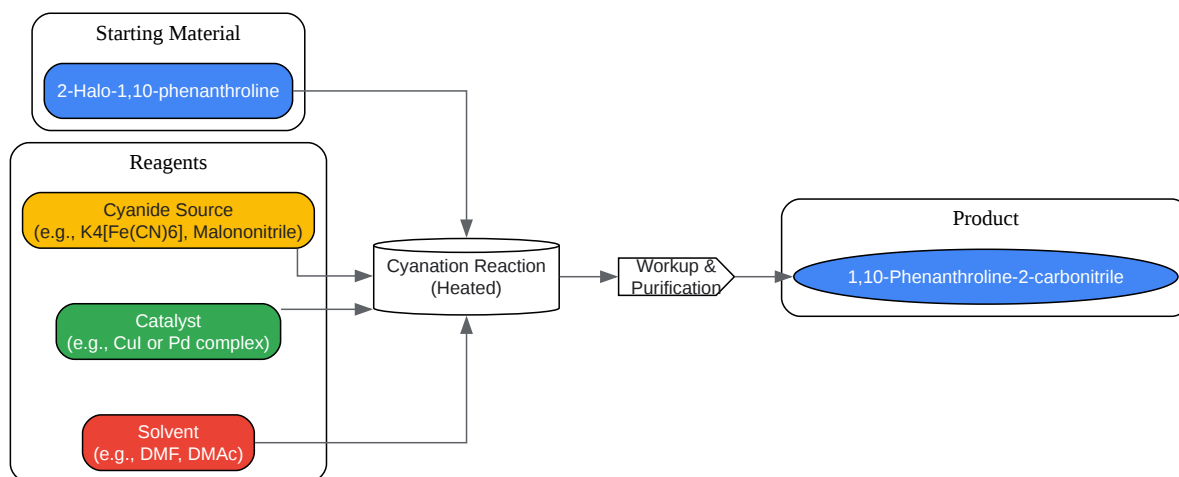
Property	Value	Reference(s)
Molecular Weight	205.21 g/mol	[6][7]
Molecular Formula	C ₁₃ H ₇ N ₃	[6][7]
CAS Number	1082-19-5	[5][6][7]
IUPAC Name	1,10-phenanthroline-2-carbonitrile	[6][8]
Physical Form	Solid	[5]
Purity	Typically 95-98%	[5][6]
InChI Key	LSMQCFPLQFCYAW-UHFFFAOYSA-N	[5][6][8]

Synthesis of 1,10-Phenanthroline-2-carbonitrile

While a specific, detailed protocol for the synthesis of **1,10-Phenanthroline-2-carbonitrile** is not readily available in the provided search results, a plausible synthetic route can be inferred from general methods for the cyanation of aryl halides and the functionalization of the 1,10-phenanthroline core. A common approach involves the cyanation of a halogenated 1,10-phenanthroline precursor, such as 2-chloro- or 2-bromo-1,10-phenanthroline.

One potential method is a copper-catalyzed cyanation reaction. This type of reaction has been shown to be effective for the cyanation of aryl halides using various cyanide sources.[8] The use of a CuI/1,10-phenanthroline catalyst system with potassium hexacyanoferrate(II) as the cyanide source has been reported for the synthesis of aryl nitriles from aryl halides.[8] Another approach could be a palladium-catalyzed cyanation, which has been developed for aryl bromides using malononitrile as the cyanide source, mediated by copper.[7]

Below is a diagram illustrating a generalized workflow for the synthesis of **1,10-Phenanthroline-2-carbonitrile**.



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A generalized workflow for the synthesis of **1,10-Phenanthroline-2-carbonitrile**.

Biological Activity and Mechanism of Action

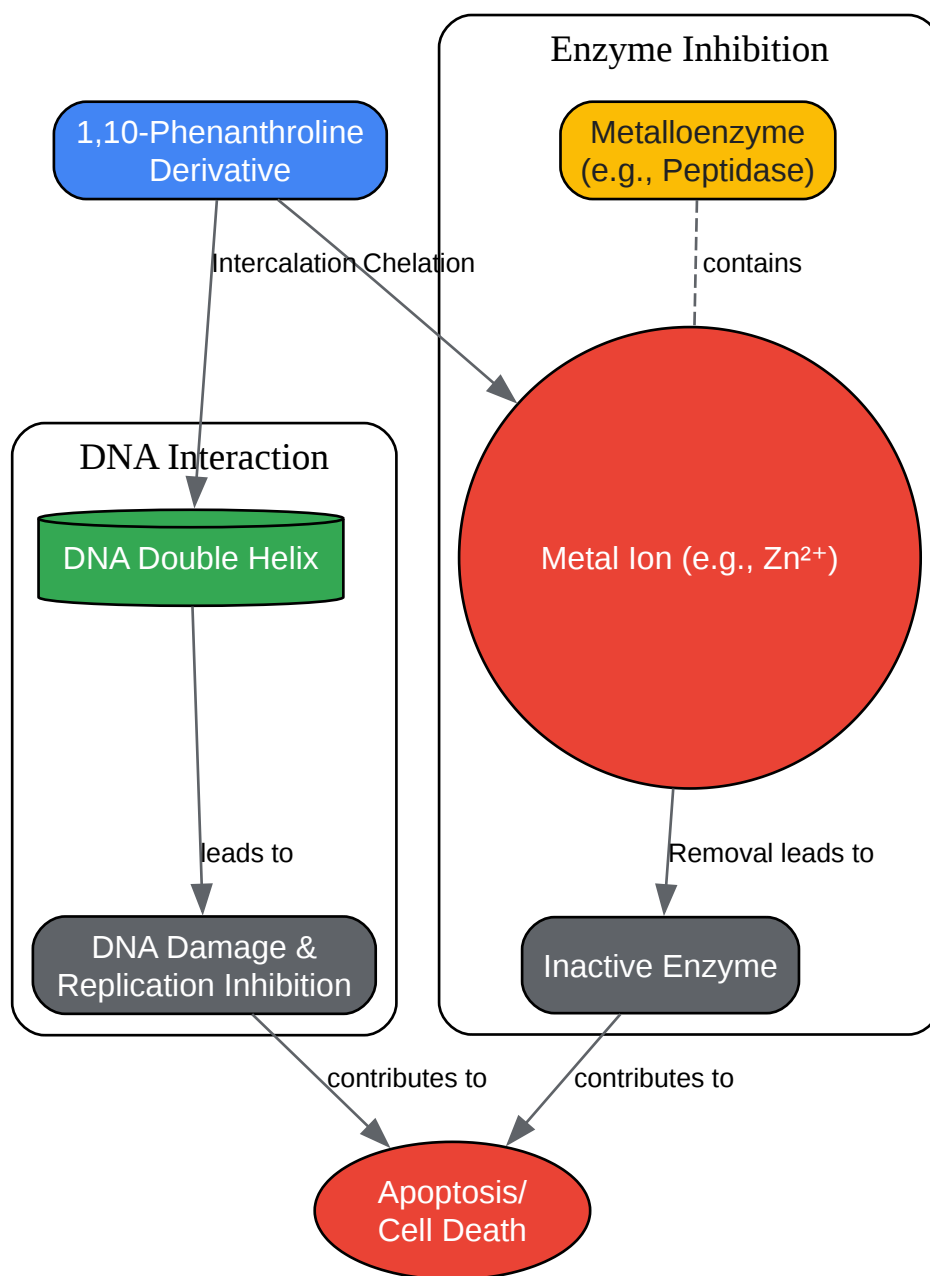
The biological activities of 1,10-phenanthroline derivatives are diverse and have been the subject of extensive research. The parent compound, 1,10-phenanthroline, is known to be an inhibitor of metallopeptidases.^[9] This inhibitory action is due to its ability to chelate the metal ions, such as zinc, that are essential for the catalytic activity of these enzymes.^[9] Furthermore, 1,10-phenanthroline has been identified as an inhibitor of the deubiquitination enzyme Rpn11.^[10]

Derivatives of 1,10-phenanthroline have shown significant potential as anti-cancer agents.^[3] Their cytotoxicity is often enhanced when they are part of a metal complex, for example, with

copper or silver.[3][11] The mechanism of their anti-cancer activity is believed to be multifaceted, including the inhibition of key enzymes and interaction with DNA.[1] The planar structure of the phenanthroline ring allows it to intercalate into the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1]

The introduction of a carbonitrile group at the 2-position of the 1,10-phenanthroline ring is expected to modulate its electronic properties and steric profile, which could in turn influence its biological activity. Further research is needed to fully elucidate the specific biological targets and mechanism of action of **1,10-Phenanthroline-2-carbonitrile**.

Below is a diagram illustrating the proposed mechanism of action for 1,10-phenanthroline derivatives.



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Proposed mechanisms of action for 1,10-phenanthroline derivatives.

Experimental Protocols

To evaluate the potential of **1,10-Phenanthroline-2-carbonitrile** as a drug candidate, a series of in vitro experiments are necessary. A fundamental assay in cancer drug discovery is the assessment of a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC_{50}) of **1,10-Phenanthroline-2-carbonitrile**.

1. Materials:

- Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- **1,10-Phenanthroline-2-carbonitrile**
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in PBS)
- 96-well cell culture plates
- Multi-channel pipette
- Microplate reader

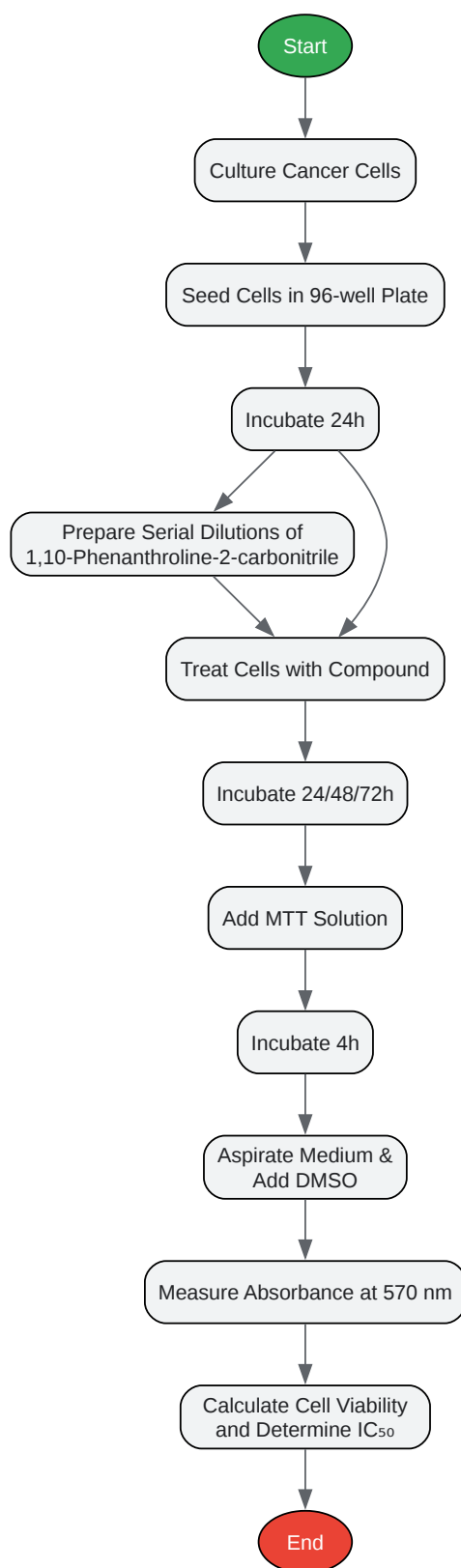
2. Procedure:

- Cell Seeding:
 - Culture the selected cancer cells to about 80% confluency.
 - Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density in complete medium.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- Compound Treatment:
 - Prepare a stock solution of **1,10-Phenanthroline-2-carbonitrile** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
 - Incubate the plate for 24, 48, or 72 hours.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Carefully aspirate the medium from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC_{50} value using a suitable software.

Below is a diagram of the experimental workflow for the MTT assay.



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Experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

1,10-Phenanthroline-2-carbonitrile is a derivative of a well-established pharmacophore with significant potential in drug discovery. Its physicochemical properties are well-defined, and plausible synthetic routes can be devised based on modern organic chemistry techniques. The biological activity of the broader class of 1,10-phenanthroline derivatives suggests that the 2-carbonitrile analog is a promising candidate for further investigation, particularly as an anti-cancer agent.

Future research should focus on optimizing the synthesis of **1,10-Phenanthroline-2-carbonitrile** and conducting a comprehensive evaluation of its biological activities. This would include screening against a panel of cancer cell lines, elucidating its specific molecular targets, and investigating its mechanism of action in more detail. Furthermore, the synthesis of metal complexes of **1,10-Phenanthroline-2-carbonitrile** could lead to compounds with enhanced potency and novel mechanisms of action. The insights gained from such studies will be invaluable for the rational design of new and more effective therapeutic agents based on the 1,10-phenanthroline scaffold.

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